Product packaging for MC-DOXHZN hydrochloride(Cat. No.:)

MC-DOXHZN hydrochloride

Cat. No.: B8085402
M. Wt: 787.2 g/mol
InChI Key: NGKHWQPYPXRQTM-DYFPQNABSA-N
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Description

Contextualization within Doxorubicin (B1662922) Prodrug Chemistry and Design

Doxorubicin is a potent anthracycline antibiotic used in the treatment of a wide array of cancers, including lymphomas, sarcomas, and various carcinomas. benthamopenarchives.com Its clinical utility, however, is significantly hampered by dose-limiting toxicities, most notably cardiotoxicity and myelosuppression. acs.org This has driven extensive research into the development of doxorubicin prodrugs—inactive or less active precursors that are converted into the active doxorubicin molecule in vivo. benthamopenarchives.comijnrd.org

The primary goal of doxorubicin prodrug design is to alter the pharmacokinetics of the parent drug to achieve selective activation at the tumor site. acs.orgfrontiersin.org This strategy aims to increase the drug concentration in cancer tissues while reducing exposure to healthy tissues, thereby widening the therapeutic window. acs.org Early prodrug strategies involved various chemical modifications, such as creating ester or amide linkages, to mask the drug's activity until it reaches the target site. ijnrd.orgnih.gov

A key aspect of modern prodrug design is the incorporation of a linker that is cleaved by a specific trigger within the tumor microenvironment. nih.gov These triggers can include enzymes that are overexpressed in tumors or the characteristic physiological conditions of cancerous tissue, such as hypoxia or lower pH. ijnrd.orgfrontiersin.org MC-DOXHZN exemplifies this targeted approach by combining an albumin-binding moiety with a pH-sensitive linker, representing a sophisticated strategy within the ongoing effort to optimize doxorubicin therapy. nih.gov

Evolution of Albumin-Binding Prodrug Strategies for Anthracyclines

The use of serum albumin as a drug carrier is a well-established strategy in drug delivery. mdpi.com Albumin is the most abundant plasma protein, possessing a long circulatory half-life of approximately 19 days in humans and the ability to accumulate in tumor tissues due to the enhanced permeability and retention (EPR) effect. d-nb.infoaacrjournals.org These properties make it an ideal natural carrier for anticancer drugs. mdpi.comd-nb.info

Early approaches involved the non-covalent binding of drugs to albumin, where the albumin-drug complex acts as a reservoir, slowly releasing the drug. d-nb.info However, to achieve more stable and targeted delivery, covalent binding strategies were developed. This involves modifying a drug with a ligand that forms a stable, covalent bond with albumin after administration. mdpi.com

For anthracyclines like doxorubicin, albumin-binding strategies have evolved to enhance tumor accumulation and reduce off-target effects. aacrjournals.org The development of MC-DOXHZN, which utilizes a (6-maleimidocaproyl)hydrazone linker, is a prime example of this evolution. benthamopenarchives.comnih.gov The maleimide (B117702) group in the linker reacts specifically and covalently with the free thiol group of cysteine-34 on circulating albumin. aacrjournals.org This "hitchhiking" on endogenous albumin extends the drug's circulation time and facilitates its accumulation in the tumor, where the acidic environment can then trigger the release of doxorubicin. mdpi.comnih.gov This approach represents a significant advancement over simple formulations, aiming for a more controlled and tumor-selective delivery of the anthracycline payload. nih.gov

Rationale for Acid-Sensitive Linker Incorporation in Prodrug Systems

The incorporation of acid-sensitive linkers into prodrug design is a rational strategy that exploits the unique physiological characteristics of the tumor microenvironment. nih.gov Solid tumors often exhibit a slightly acidic extracellular pH (around 6.5-7.2) compared to the physiological pH of normal tissues and blood (around 7.4). nih.govdovepress.com This acidity is largely a consequence of the "Warburg effect," where cancer cells favor aerobic glycolysis, leading to the production and accumulation of lactic acid. thno.org

Furthermore, once a drug or drug-carrier complex is internalized by cells through endocytosis, it is trafficked into endosomes and lysosomes, which have even more acidic internal environments (pH 4.5–5.5). nih.govdovepress.com Acid-sensitive linkers are designed to be stable at neutral pH but to hydrolyze or cleave rapidly under these acidic conditions. nih.gov

The hydrazone bond is one of the most widely used acid-labile linkers in prodrug development. dovepress.comresearchgate.net Its stability at pH 7.4 prevents premature drug release in the bloodstream, thus minimizing systemic toxicity. benthamopenarchives.com Upon reaching the acidic tumor microenvironment or being internalized into the acidic compartments of cancer cells, the hydrazone linker in a prodrug like MC-DOXHZN is cleaved, liberating the active doxorubicin. benthamopenarchives.comnih.govnih.gov This targeted release mechanism ensures that the cytotoxic agent is concentrated at the site of action, enhancing its antitumor efficacy while sparing healthy cells. dovepress.comrsc.org

Data Tables

Table 1: Chemical and Physical Properties of MC-DOXHZN (hydrochloride)

PropertyValueSource(s)
Synonyms (E/Z)-Aldoxorubicin hydrochloride; Doxorubicin(6-maleimidocaproyl)hydrazone hydrochloride; INNO-206 medchemexpress.comcaymanchem.comchemscene.com
CAS Number 480998-12-7 chemsrc.comcaymanchem.comchemscene.com
Molecular Formula C₃₇H₄₃ClN₄O₁₃ chemsrc.comchemscene.comnih.gov
Molecular Weight 787.21 g/mol chemsrc.comchemscene.comnih.gov
Appearance Data not available shlmai.net
Storage -20°C, sealed, away from moisture and light shlmai.netchemscene.com
Stability ≥ 4 years (under proper storage) caymanchem.com
Solubility Soluble in DMSO and Ethanol caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H43ClN4O13 B8085402 MC-DOXHZN hydrochloride

Properties

IUPAC Name

N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23-;/t17-,20-,22-,27-,32+,37-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKHWQPYPXRQTM-DYFPQNABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43ClN4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Mc Doxhzn Hydrochloride

Detailed Synthetic Pathways to MC-DOXHZN (hydrochloride) from Doxorubicin (B1662922) Precursors

The synthesis of MC-DOXHZN (hydrochloride) commences with the precursor, doxorubicin hydrochloride. The primary transformation involves the reaction of the C-13 ketone of doxorubicin with a bifunctional linker, 6-maleimidocaproic acid hydrazide. This reaction forms a hydrazone bond, which is known to be sensitive to acidic conditions.

Preparation of the Hydrazide Linker : The synthesis of the 6-maleimidocaproic acid hydrazide linker is a prerequisite. This is typically achieved by reacting 6-aminocaproic acid with maleic anhydride (B1165640) to form 6-maleimidocaproic acid. Subsequently, the carboxylic acid is activated, often as an N-hydroxysuccinimide (NHS) ester, and then reacted with hydrazine (B178648) to yield the desired 6-maleimidocaproic acid hydrazide.

Hydrazone Formation : Doxorubicin hydrochloride is reacted with 6-maleimidocaproic acid hydrazide in a suitable solvent, such as methanol (B129727) or ethanol. This reaction is typically carried out under mild acidic catalysis to facilitate the condensation between the ketone of doxorubicin and the hydrazide of the linker, resulting in the formation of the (6-maleimidocaproyl)hydrazone of doxorubicin.

Purification and Hydrochloride Salt Formation : The crude product is then purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired compound. The final step involves the formation of the hydrochloride salt by treating the purified product with hydrochloric acid, which enhances its stability and water solubility.

A key publication by Willner et al. in 1993 describes the synthesis of this doxorubicin derivative for the preparation of immunoconjugates. nih.gov

Optimizing Reaction Conditions for Hydrazone Formation and Maleimidocaproyl Conjugation

The efficiency of the synthesis of MC-DOXHZN (hydrochloride) is highly dependent on the optimization of the reaction conditions for both the hydrazone formation and the preservation of the maleimide (B117702) group.

Hydrazone Formation:

pH Control : The formation of the hydrazone bond is pH-sensitive. The reaction is generally favored under mildly acidic conditions (pH 4-6), which catalyze the condensation reaction while minimizing the degradation of the acid-sensitive glycosidic bond in doxorubicin.

Temperature and Reaction Time : The reaction is typically conducted at room temperature to prevent side reactions and degradation of the reactants and product. The reaction time is monitored by techniques like thin-layer chromatography (TLC) or HPLC to ensure completion, which can range from a few hours to overnight.

Solvent : Anhydrous polar solvents such as methanol, ethanol, or dimethylformamide (DMF) are commonly used to ensure the solubility of both doxorubicin hydrochloride and the hydrazide linker.

Maleimidocaproyl Moiety Preservation:

Reaction Conditions : The maleimide group is susceptible to hydrolysis, especially at high pH. Therefore, maintaining a neutral to slightly acidic pH throughout the synthesis and purification steps is crucial to preserve its reactivity for subsequent conjugation reactions.

Purification : During purification, care must be taken to use appropriate solvent systems and to minimize the exposure of the compound to basic conditions.

The following table summarizes the key parameters for the optimization of the hydrazone formation:

ParameterConditionRationale
pH 4-6Catalyzes hydrazone formation while minimizing doxorubicin degradation.
Temperature Room TemperaturePrevents degradation of starting materials and product.
Solvent Anhydrous Methanol/EthanolEnsures solubility of reactants and facilitates the reaction.
Catalyst Mild Acid (e.g., trifluoroacetic acid)Accelerates the rate of hydrazone formation.

Isolation and Characterization of Synthetic Intermediates and Final Product for Research Applications

The isolation and thorough characterization of the synthetic intermediates and the final MC-DOXHZN (hydrochloride) product are essential to ensure its purity and structural integrity for research purposes.

Isolation and Purification:

Following the reaction, the solvent is typically removed under reduced pressure. The resulting residue is then subjected to purification.

Column Chromatography : Silica gel column chromatography is a common method for purifying the crude product. A gradient of solvents, such as dichloromethane (B109758) and methanol, can be used to elute the desired compound.

High-Performance Liquid Chromatography (HPLC) : For higher purity, preparative HPLC is often employed. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape and maintain the stability of the compound, is used.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of MC-DOXHZN (hydrochloride). nih.gov The spectra would show characteristic signals for the doxorubicin backbone, the daunosamine (B1196630) sugar, and the maleimidocaproyl linker. For instance, the protons of the maleimide group typically appear as a singlet at around 6.7 ppm in the ¹H NMR spectrum.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. chemscene.com The expected molecular weight for the free base of MC-DOXHZN is approximately 750.75 g/mol . The hydrochloride salt will have a molecular weight of approximately 787.21 g/mol . chemscene.com

High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is used to assess the purity of the final product. A single sharp peak in the chromatogram indicates a high degree of purity.

The following table presents the expected analytical data for MC-DOXHZN (hydrochloride):

AnalysisExpected Result
Molecular Formula C₃₇H₄₃ClN₄O₁₃
Molecular Weight 787.21 g/mol
Appearance Red to orange solid
¹H NMR Signals corresponding to doxorubicin and the maleimidocaproyl linker.
¹³C NMR Signals confirming the carbon skeleton of the entire molecule. nih.gov
Mass Spectrum [M+H]⁺ ion corresponding to the molecular weight of the free base.
Purity (HPLC) ≥95%

Stereochemical Considerations in (E/Z)-Aldoxorubicin Synthesis

The formation of the hydrazone bond between the C-13 ketone of doxorubicin and the hydrazide linker introduces a new stereocenter, leading to the possibility of (E) and (Z) geometric isomers. The designation "(E/Z)-Aldoxorubicin" for MC-DOXHZN indicates that the product is typically a mixture of these two isomers.

The ratio of the (E) and (Z) isomers can be influenced by the reaction conditions, including the solvent and the catalyst used. The relative stability of the two isomers is determined by steric and electronic factors. It is plausible that one isomer may be thermodynamically more stable than the other.

The presence and ratio of the (E) and (Z) isomers can be determined using spectroscopic techniques, particularly ¹H NMR. The chemical shifts of the protons near the C=N double bond will be different for the two isomers, allowing for their differentiation and quantification. For instance, the proton on the carbon adjacent to the hydrazone nitrogen may exhibit distinct signals for the (E) and (Z) configurations.

While the synthesis often results in a mixture of isomers, for specific applications, it might be necessary to separate them. This could potentially be achieved through careful chromatography, although it can be challenging due to the similar polarities of the isomers. The biological activity of the individual (E) and (Z) isomers may differ, making the control and characterization of the stereochemistry an important aspect of the synthesis of MC-DOXHZN for research applications.

Molecular Mechanism of Action of Mc Doxhzn Hydrochloride and Its Active Metabolite

Prodrug Activation and Doxorubicin (B1662922) Release Mechanisms

MC-DOXHZN (hydrochloride) is engineered as an albumin-binding prodrug of doxorubicin, featuring an acid-sensitive linker. This design facilitates targeted drug delivery and controlled release of the active cytotoxic agent.

Acid-Sensitive Hydrolysis of the Hydrazone Linker

MC-DOXHZN (hydrochloride) is chemically described as the (6-maleimidocaproyl)hydrazone of doxorubicin. This structure incorporates a hydrazone linker that is stable at the physiological pH of the bloodstream but is susceptible to hydrolysis under acidic conditions. This pH-dependent lability is a cornerstone of its targeted release mechanism.

The acidic microenvironment of tumors, and more significantly, the lower pH within the endosomal and lysosomal compartments of cells (pH 5.0-6.0), catalyzes the cleavage of the hydrazone bond. This hydrolysis releases the active doxorubicin molecule from the carrier. Studies on immunoconjugates with the same linker have shown that they are relatively stable at a neutral pH but release doxorubicin under acidic conditions that mimic the lysosomal environment. This acid-sensitive property is crucial for the selective release of doxorubicin within tumor tissues and cells, minimizing its premature release in healthy tissues.

FeatureDescription
Linker Type (6-maleimidocaproyl)hydrazone
Cleavage Stimulus Acidic pH
Location of Release Tumor microenvironment, endosomes, lysosomes
Product of Cleavage Doxorubicin (active drug)

Role of Albumin Binding in Prodrug Accumulation and Targeted Release

Upon intravenous administration, the maleimide (B117702) group of MC-DOXHZN (hydrochloride) rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin. This in-situ formation of an albumin-drug conjugate is a key feature of its design. Albumin, a natural carrier protein, has a tendency to accumulate in solid tumors due to the enhanced permeability and retention (EPR) effect. The leaky vasculature and impaired lymphatic drainage of tumor tissues allow for the passive accumulation of macromolecules like albumin.

The binding of MC-DOXHZN (hydrochloride) to albumin significantly alters its pharmacokinetic profile, leading to a prolonged half-life in circulation and preferential accumulation in tumor tissues. This targeted delivery strategy increases the concentration of the prodrug at the tumor site. Once the albumin-MC-DOXHZN conjugate is taken up by tumor cells through endocytosis, it is trafficked into the acidic environment of endosomes and lysosomes, where the hydrazone linker is cleaved, releasing doxorubicin. This targeted release mechanism aims to enhance the antitumor efficacy of doxorubicin while reducing its systemic toxicity.

Doxorubicin's Mechanism of Action in the Context of MC-DOXHZN (hydrochloride) Prodrug Strategy

Once released from the MC-DOXHZN (hydrochloride) prodrug within the tumor's cellular environment, doxorubicin exerts its cytotoxic effects through multiple well-established mechanisms.

Topoisomerase Inhibition (Topoisomerase I and II) and DNA Cleavage Complex Formation

Doxorubicin is a potent inhibitor of both topoisomerase I and topoisomerase II. It stabilizes the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strands. This leads to the accumulation of single- and double-strand DNA breaks, ultimately triggering apoptotic cell death. The inhibition of topoisomerase II is considered a primary mechanism of its anticancer activity. The IC50 value for doxorubicin's inhibition of human DNA topoisomerase I has been reported to be 0.8 microM.

DNA Intercalation and Adduct Formation within the Cellular Environment

The planar aromatic structure of the doxorubicin molecule allows it to intercalate between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, contributing to its cytotoxic effects. Spectroscopic studies have shown that doxorubicin forms stable complexes with DNA. While intercalation is a significant aspect of its mechanism, doxorubicin can also form covalent adducts with DNA, further enhancing its DNA-damaging capabilities.

Induction of Reactive Oxygen Species (ROS) and Subsequent Cellular Damage

Doxorubicin is known to generate reactive oxygen species (ROS) through its metabolic activation. This process involves the enzymatic reduction of the quinone moiety of doxorubicin to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals. These radicals can further lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals. The excessive production of ROS can induce oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA, and ultimately contributing to apoptosis and cardiotoxicity. Studies have shown that doxorubicin treatment leads to a time- and concentration-dependent increase in ROS formation in cardiomyocytes.

Mechanism of ActionCellular TargetConsequence
Topoisomerase Inhibition Topoisomerase I and IIDNA strand breaks, apoptosis
DNA Intercalation DNA double helixInhibition of replication and transcription
ROS Induction Cellular macromoleculesOxidative stress, cellular damage, apoptosis

An Examination of the Downstream Cellular Responses to MC-DOXHZN (hydrochloride) and its Active Metabolite

Initial research into the specific chemical compound MC-DOXHZN (hydrochloride) and its active metabolite has not yielded specific results regarding its molecular mechanism of action, particularly concerning the induction of apoptosis and autophagy. Extensive searches of available scientific literature and databases did not provide information directly pertaining to a compound with this designation.

The provided outline focuses on the downstream cellular responses of apoptosis and autophagy induction. While this is a common area of investigation for novel therapeutic compounds, particularly in oncology, no data could be retrieved for "MC-DOXHZN (hydrochloride)."

Therefore, a detailed analysis of its effects on apoptotic and autophagic pathways, including the creation of data tables based on research findings, cannot be provided at this time. Further research or clarification on the compound's identity would be necessary to fulfill the specific requirements of the requested article.

Biological Activity and Cellular Impact of Mc Doxhzn Hydrochloride in Vitro

Evaluation of Cell Growth Inhibition in Cancer Cell Lines (e.g., HepG2 cells)

The cytotoxic activity of MC-DOXHZN is attributable to the release of doxorubicin (B1662922), a potent inhibitor of DNA topoisomerase II. medchemexpress.comtargetmol.com The efficacy of doxorubicin in inhibiting cell proliferation has been extensively documented across various cancer cell lines. In the human hepatocellular carcinoma cell line, HepG2, the concentration of doxorubicin required to inhibit cell growth by 50% (IC50) has been reported in multiple studies, though values can vary. For instance, different studies have reported IC50 values for doxorubicin in HepG2 cells ranging from approximately 0.45 µg/mL to 7.98 µg/mL after 48 hours of exposure. mdpi.comnih.govmdpi.com This variability highlights differences in experimental conditions. mdpi.com

As a prodrug, MC-DOXHZN leverages the cytotoxic potential of doxorubicin. Clinical studies in soft-tissue sarcoma have indicated that aldoxorubicin (B1662850) therapy can offer superior efficacy compared to standard doxorubicin by prolonging progression-free survival, suggesting potent inhibition of tumor cell growth in vivo. researchgate.net The growth inhibition observed in cancer cells treated with MC-DOXHZN is a direct consequence of the targeted release and subsequent action of doxorubicin on essential cellular processes.

Reported IC50 Values of Doxorubicin in HepG2 Cells
Reported IC50 ValueExposure TimeReference
~0.45 µg/mLNot Specified mdpi.com
7.98 µg/mL48 hours nih.gov
0.038 to 1.9 µM48 hours mdpi.com
2.9 µM24 hours nih.gov
14.72 µg/mLNot Specified ekb.eg

Analysis of Cell Cycle Perturbations and DNA Damage Response Pathways

The doxorubicin released from MC-DOXHZN profoundly impacts the cell cycle and activates DNA damage response (DDR) pathways. Doxorubicin functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. cancer-research-network.comnih.gov This interference leads to the formation of DNA double-strand breaks, a severe form of DNA damage. nih.gov

The presence of DNA damage triggers a complex signaling network known as the DDR. nih.gov Key kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia- and Rad3-related) are activated at the damage sites. nih.govnih.gov These kinases phosphorylate a cascade of downstream targets, including the effector kinases Chk1 and Chk2, which orchestrate the cellular response. nih.gov

A primary outcome of DDR activation is cell cycle arrest, which provides time for DNA repair. Doxorubicin treatment is well-documented to cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govekb.egnih.govresearchgate.net This G2/M arrest prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genetic errors. If the DNA damage is too extensive to be repaired, the DDR can signal for the initiation of apoptosis, or programmed cell death. ekb.egresearchgate.net

Comparative Studies of Cellular Uptake and Intracellular Localization with Doxorubicin

The design of MC-DOXHZN as an albumin-binding prodrug leads to distinct cellular uptake and initial intracellular localization compared to free doxorubicin. nih.gov After administration, MC-DOXHZN binds to serum albumin, and this conjugate is taken up by tumor cells. cancer-research-network.com

Studies comparing free doxorubicin with the albumin-bound form have revealed differences in their subcellular distribution over time. nih.gov

Initial Localization (4 hours): Four hours post-treatment, free doxorubicin is observed to localize predominantly within the nucleus of cancer cells. In contrast, the albumin-doxorubicin conjugate is found primarily in the cytoplasm. nih.gov This suggests different initial trafficking pathways.

Later Localization (24 hours): By 24 hours, the intracellular distribution of doxorubicin released from the acid-hydrolyzable albumin conjugate becomes similar to that of free doxorubicin. nih.gov The active drug is found in the nucleus, which is consistent with its mechanism of action involving DNA interaction. nih.govnih.gov The nuclear localization of doxorubicin is considered critical for its cytotoxic activity. nih.gov

In sensitive cancer cells, doxorubicin accumulates in the nucleus, whereas in resistant cells, it is often confined to the cytoplasm in a punctate pattern, suggesting sequestration in organelles or rapid efflux. nih.gov The ability of MC-DOXHZN to effectively deliver doxorubicin to the nucleus over time is essential for its therapeutic effect. nih.gov

Comparative Intracellular Localization of Doxorubicin
Time PointFree DoxorubicinMC-DOXHZN (as Albumin Conjugate)
4 hoursPrimarily in the nucleusPrimarily in the cytoplasm
24 hoursLocalized in the nucleusReleased doxorubicin localized in the nucleus
Data derived from studies on hydrolysable albumin-bound doxorubicin preparations. nih.gov

Investigations into the Specificity and Selectivity of its Biological Effects

MC-DOXHZN is rationally designed to enhance the specificity and selectivity of doxorubicin for tumor tissues. nih.gov This is achieved through two key features: its binding to albumin and the acid-sensitive hydrazone linker. cancer-research-network.comnih.gov

Albumin Binding and the EPR Effect: Upon entering the bloodstream, MC-DOXHZN rapidly binds to circulating albumin. nih.govnih.gov Tumors often have leaky blood vessels and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. cancer-research-network.comnih.gov This causes macromolecules like albumin and their bound drugs to accumulate preferentially in the tumor tissue compared to normal tissues. cancer-research-network.com

Acid-Sensitive Drug Release: The crucial component for selectivity is the acid-sensitive linker connecting doxorubicin to the albumin-binding moiety. cancer-research-network.com This linker is stable at the physiological pH of blood (~7.4) but is rapidly cleaved under acidic conditions. nih.gov Tumor microenvironments are often acidic (pH 6.5-6.9) due to altered metabolism. nih.govyoutube.com Furthermore, after the albumin-drug conjugate is taken up by cells into endosomes and lysosomes, it is exposed to an even more acidic environment (pH 4-6). nih.govyoutube.com This acidic trigger ensures that the active doxorubicin is released preferentially at the tumor site, either extracellularly in the tumor microenvironment or intracellularly within the tumor cells. cancer-research-network.comnih.gov

This tumor-targeted delivery mechanism aims to concentrate the cytotoxic effects of doxorubicin on cancer cells while minimizing exposure to healthy tissues, thereby increasing the therapeutic index of the drug. nih.govnih.gov

Advanced Drug Delivery Systems: Antibody Drug Conjugates Adcs Utilizing Mc Doxhzn Hydrochloride

Design and Synthesis of MC-DOXHZN (hydrochloride)-Based ADCs

The design and synthesis of ADCs are a meticulous process, requiring a deep understanding of the interplay between the antibody, the linker, and the cytotoxic payload. The ultimate goal is to create a stable and effective conjugate that can selectively deliver its payload to cancer cells.

Linker Chemistry and Conjugation Strategies (e.g., Maleimidocaproyl Hydrazone Linker)

The linker is a critical component of an ADC, bridging the antibody and the cytotoxic drug. mdpi.com Its properties significantly influence the ADC's stability, pharmacokinetics, and mechanism of action. The MC-DOXHZN (hydrochloride) compound incorporates a maleimidocaproyl (MC) spacer and a hydrazone linker.

The maleimidocaproyl (MC) group serves as a stable anchor for attaching the linker-drug entity to the antibody. This type of linkage is often achieved through the reaction of the maleimide (B117702) group with sulfhydryl groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. nih.govresearchgate.net This strategy allows for a degree of control over the drug-to-antibody ratio (DAR), a crucial parameter affecting the ADC's efficacy and toxicity. nih.gov

The hydrazone linker is an acid-sensitive linkage, designed to be stable at the physiological pH of the bloodstream (around 7.4) but to undergo cleavage in the acidic environment of cellular compartments like endosomes and lysosomes (pH 4.8-6.0). scispace.combiochempeg.com This pH-dependent hydrolysis is a key feature for the controlled release of the doxorubicin (B1662922) payload once the ADC has been internalized by the target cancer cell. scispace.comrsc.orgkorea.ac.kr The stability of the hydrazone bond at neutral pH helps to prevent the premature release of the cytotoxic drug in circulation, thereby minimizing systemic toxicity. scispace.com

Selection and Engineering of Monoclonal Antibodies for Targeted Delivery (e.g., anti-Midkine monoclonal antibody)

The selection of the monoclonal antibody (mAb) is paramount to the success of an ADC, as it dictates the targeted delivery to cancer cells. mdpi.com The ideal target antigen should be highly expressed on the surface of tumor cells with minimal expression on healthy tissues. mdpi.com

Midkine (MDK) is a heparin-binding growth factor that is overexpressed in a variety of human tumors and is involved in tumorigenesis, making it an attractive target for cancer therapy. nih.govthermofisher.com Monoclonal antibodies developed to target Midkine can be utilized for the specific delivery of cytotoxic agents to these cancer cells. nih.govthermofisher.combosterbio.comabcam.comantibodies-online.com

In the context of MC-DOXHZN (hydrochloride)-based ADCs, an anti-Midkine monoclonal antibody can be conjugated with the MC-DOXHZN molecule. nih.govmedchemexpress.com This creates an ADC that specifically seeks out and binds to Midkine-expressing tumor cells. nih.gov

Functional Characterization of MC-DOXHZN (hydrochloride) ADCs In Vitro

Following the synthesis of an ADC, a thorough in vitro characterization is essential to validate its functionality and therapeutic potential before proceeding to further studies.

Assessment of Target-Specific Binding and Internalization

A fundamental requirement for an effective ADC is its ability to bind specifically to its target antigen on the surface of cancer cells and subsequently be internalized. researchgate.netnih.gov The binding of the anti-Midkine antibody component of the ADC to the Midkine protein on tumor cells is the initial step in this process. nih.gov

Upon binding, the ADC-antigen complex is internalized by the cell, typically through a process called receptor-mediated endocytosis. researchgate.netresearchgate.net This internalization is crucial for delivering the cytotoxic payload into the cell where it can exert its effect. nih.gov Studies have demonstrated that an anti-midkine antibody-doxorubicin conjugate is internalized, leading to significant inhibition of tumor cell growth. nih.gov

Intracellular Release and Activation of Doxorubicin Payload within Lysosomes

Once the ADC is internalized into the target cell, it is trafficked to intracellular vesicles, eventually reaching the lysosomes. biochempeg.com The acidic environment within the lysosomes (pH ~4.8) facilitates the cleavage of the acid-labile hydrazone linker of the MC-DOXHZN component. scispace.combiochempeg.com

This cleavage releases the doxorubicin payload from the antibody. scispace.com Doxorubicin is a potent topoisomerase II inhibitor that intercalates into DNA, leading to the inhibition of DNA replication and ultimately, cell death. medchemexpress.commedchemexpress.comselleckchem.com The release of doxorubicin within the lysosome allows it to diffuse into the cytoplasm and subsequently translocate to the nucleus to exert its cytotoxic effect. scispace.com

Comparative Efficacy and Selectivity Studies of ADCs Versus Free Doxorubicin and Other Prodrugs

A critical aspect of ADC development is demonstrating its superiority over the unconjugated cytotoxic drug. Studies comparing the efficacy of doxorubicin-conjugated ADCs to free doxorubicin have shown that the targeted delivery via the ADC can lead to enhanced antitumor activity. liposomes.canih.govnih.gov

For instance, an anti-midkine antibody-doxorubicin conjugate significantly inhibited the growth of HepG2 cells (a human hepatocellular carcinoma cell line) compared to a control IgG-doxorubicin conjugate, highlighting the importance of target specificity. nih.gov The targeted delivery of doxorubicin via an ADC can result in higher concentrations of the drug at the tumor site, thereby increasing its therapeutic index and reducing the systemic toxicity associated with free doxorubicin. liposomes.canih.gov

Below is a data table summarizing the comparative efficacy of a hypothetical MC-DOXHZN-based ADC against free doxorubicin in a cancer cell line expressing the target antigen.

TreatmentTarget Cell Line (Antigen Positive) - IC50 (nM)Control Cell Line (Antigen Negative) - IC50 (nM)Selectivity Index (Control IC50 / Target IC50)
MC-DOXHZN-ADC151500100
Free Doxorubicin1001201.2

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Mc Doxhzn Hydrochloride and Its Analogs

Impact of Structural Modifications on Prodrug Stability and Acid-Sensitive Release Profile

A critical feature of doxorubicin-hydrazone prodrugs, including MC-DOXHZN, is the acid-labile hydrazone linker. This bond is designed to be stable at the physiological pH of blood (pH 7.4) but to hydrolyze in the acidic tumor microenvironment or within the endosomal/lysosomal compartments of cancer cells (pH 5.0-6.5) scispace.comnih.gov. This pH-dependent cleavage is fundamental to achieving tumor-specific release of the active doxorubicin (B1662922), thereby minimizing systemic toxicity.

Structural modifications to the hydrazone linker and the surrounding molecular scaffold have a profound impact on both the stability of the prodrug and its release kinetics. The rate of hydrolysis of the hydrazone bond is influenced by the electronic and steric properties of the substituents attached to the carbonyl group and the hydrazine (B178648) nitrogen. For instance, hydrazones formed from aromatic aldehydes tend to be more stable to acidic hydrolysis than those derived from aliphatic aldehydes nih.gov. This is attributed to the delocalization of π-electrons in aromatic systems, which stabilizes the hydrazone bond nih.gov.

Furthermore, the introduction of electron-withdrawing groups near the hydrazone linkage can modulate its stability, often making it more susceptible to hydrolysis nih.gov. Conversely, bulky substituents near the cleavage site can introduce steric hindrance, potentially slowing down the hydrolysis rate. The choice of the linker connecting the hydrazone moiety to the rest of the prodrug molecule also plays a role in stability and release. Studies on various prodrugs have shown that the length and flexibility of the linker can influence the accessibility of the hydrazone bond to the acidic environment and hydrolytic enzymes korea.ac.kr.

The following table summarizes the impact of structural modifications on the stability and release profile of hypothetical MC-DOXHZN analogs.

AnalogStructural ModificationStability at pH 7.4 (Half-life)Doxorubicin Release at pH 5.0 (% after 24h)
MC-DOXHZN-1 Unsubstituted phenyl hydrazoneHigh (> 48h)65%
MC-DOXHZN-2 Phenyl hydrazone with electron-donating group (-OCH3)Very High (> 72h)50%
MC-DOXHZN-3 Phenyl hydrazone with electron-withdrawing group (-NO2)Moderate (~ 24h)85%
MC-DOXHZN-4 Aliphatic hydrazoneLow (< 12h)>95%
MC-DOXHZN-5 Bulky substituent near hydrazoneHigh (> 48h)55%

This table is illustrative and compiled from general principles of hydrazone chemistry and prodrug design. Specific values would need to be determined experimentally for each analog.

Elucidating the Relationship between Chemical Structure and Albumin Binding Affinity

Human serum albumin (HSA) is the most abundant protein in blood plasma and serves as a natural carrier for various endogenous and exogenous molecules, including many drugs. The binding of prodrugs to albumin can significantly extend their plasma half-life, improve their tumor accumulation through the enhanced permeability and retention (EPR) effect, and reduce their non-specific uptake by healthy tissues researchgate.netresearchgate.netmdpi.com. Therefore, modulating the albumin binding affinity of MC-DOXHZN and its analogs is a key strategy for optimizing their pharmacokinetic profile.

The chemical structure of the prodrug plays a pivotal role in determining its affinity for albumin. The binding is primarily governed by hydrophobic and electrostatic interactions. Introducing lipophilic moieties into the prodrug structure can enhance its binding to the hydrophobic pockets of albumin. For example, the conjugation of doxorubicin with fatty acids has been shown to promote albumin binding researchgate.net. The length and degree of saturation of the fatty acid chain can fine-tune this interaction. Saturated fatty acids with longer carbon chains generally lead to stronger albumin binding and more stable nanoparticle formation researchgate.netrsc.org.

In addition to lipophilicity, specific structural motifs can be incorporated to facilitate covalent or high-affinity non-covalent binding to albumin. For instance, maleimide (B117702) groups can be introduced to selectively react with the free cysteine-34 residue of albumin, forming a stable covalent bond nih.govnih.gov. The length and composition of the spacer connecting the maleimide group to the rest of the prodrug can influence the efficiency of this conjugation.

The table below illustrates the relationship between structural modifications and the albumin binding affinity of hypothetical MC-DOXHZN analogs.

AnalogStructural ModificationLipophilicity (LogP)Albumin Binding Affinity (Kd)
MC-DOXHZN-A UnmodifiedLowWeak
MC-DOXHZN-B Addition of a C8 saturated fatty acidModerateModerate
MC-DOXHZN-C Addition of a C16 saturated fatty acidHighStrong
MC-DOXHZN-D Addition of a C18 unsaturated fatty acid (oleic acid)HighModerate-Strong
MC-DOXHZN-E Incorporation of a maleimide groupModerateVery Strong (covalent)

This table is illustrative and based on established principles of drug-albumin interactions. The specific LogP and Kd values would need to be experimentally determined for each analog.

Correlation of Molecular Descriptors with In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used in drug discovery to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity rsc.orgresearchgate.netethernet.edu.et. By correlating molecular descriptors (numerical representations of molecular properties) with in vitro activity data, such as the half-maximal inhibitory concentration (IC50), QSAR models can predict the activity of novel compounds and guide the design of more potent analogs.

For MC-DOXHZN and its analogs, key molecular descriptors that are likely to influence their in vitro cytotoxicity include:

Hydrophobicity (LogP): This descriptor affects the ability of the prodrug to cross cell membranes and interact with intracellular targets. An optimal LogP value is often required for maximum activity.

Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as atomic charges, can provide insights into the reactivity of the molecule and its ability to participate in electrostatic interactions with biological targets.

Topological and Steric Descriptors: Molecular weight, molar refractivity, and various shape indices describe the size and shape of the molecule, which are crucial for binding to specific receptor sites.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences the solubility of the compound and its ability to form hydrogen bonds with target biomolecules.

A typical QSAR study would involve synthesizing a series of MC-DOXHZN analogs with diverse structural modifications, determining their in vitro cytotoxicity against one or more cancer cell lines, calculating a range of molecular descriptors for each analog, and then using statistical methods like multiple linear regression (MLR) to build a predictive QSAR model.

The following table presents hypothetical data for a QSAR study of MC-DOXHZN analogs.

AnalogLogPDipole Moment (Debye)Number of H-Bond AcceptorsIn Vitro Cytotoxicity (IC50, µM) on MCF-7 cells
MC-DOXHZN-I 2.53.1105.2
MC-DOXHZN-II 3.12.892.8
MC-DOXHZN-III 3.83.5111.5
MC-DOXHZN-IV 4.53.283.9
MC-DOXHZN-V 2.14.0128.1

This table is a hypothetical representation of data that could be generated in a QSAR study. The IC50 values are illustrative and would need to be determined through in vitro assays.

A QSAR equation derived from such data might take the form of:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Number of H-Bond Acceptors)

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such an equation would allow for the prediction of the cytotoxicity of new, unsynthesized analogs.

Design Principles for Modulating Selectivity and Efficacy through Structural Changes

Based on the SAR and QSAR studies of MC-DOXHZN and its analogs, several key design principles emerge for modulating their selectivity and efficacy:

Fine-tuning the Acid-Sensitivity of the Hydrazone Linker: The stability of the prodrug at physiological pH and its rapid cleavage in the acidic tumor microenvironment are critical for selectivity. This can be achieved by carefully selecting the carbonyl precursor for the hydrazone formation. Aromatic aldehydes generally provide more stable linkers than aliphatic ones. The electronic properties of substituents on the aromatic ring can be modified to achieve the desired rate of hydrolysis.

Optimizing Albumin Binding Affinity: To enhance the plasma half-life and tumor accumulation, the hydrophobicity of the prodrug can be increased by incorporating lipophilic moieties such as fatty acids. The length and saturation of these fatty acid chains can be varied to fine-tune the albumin binding affinity. Alternatively, covalent binding to albumin can be achieved by incorporating specific reactive groups like maleimides.

Steric Considerations: The size and shape of the prodrug can influence its interaction with both albumin and target cells. Bulky substituents can be strategically introduced to either enhance binding to a specific site or to shield certain parts of the molecule from premature degradation.

By systematically applying these design principles, it is possible to rationally design and synthesize novel MC-DOXHZN analogs with improved stability, enhanced tumor targeting, controlled drug release, and ultimately, greater therapeutic efficacy and reduced systemic toxicity.

Computational Chemistry and Molecular Modeling Investigations of Mc Doxhzn Hydrochloride

Molecular Dynamics Simulations of MC-DOXHZN (hydrochloride) Interactions with Biological Macromolecules (e.g., Albumin, Topoisomerase)

Molecular dynamics (MD) simulations offer a computational microscope to visualize the dynamic behavior of molecules over time, providing detailed information about the conformational changes and intermolecular interactions that govern biological processes.

While specific MD simulation studies detailing the interaction of MC-DOXHZN (hydrochloride) with human serum albumin and topoisomerase II are not extensively documented in publicly available literature, the principles of its interaction are well-understood from experimental data and studies on its parent compound, doxorubicin (B1662922). MC-DOXHZN (hydrochloride) is designed to bind covalently to the Cys34 residue of albumin in the bloodstream. nih.gov MD simulations could be employed to model this covalent docking and to understand how the conjugation affects the conformational dynamics of albumin and the accessibility of the hydrazone linker.

In a notable study, molecular docking and molecular dynamics simulations were utilized to investigate the interaction of aldoxorubicin (B1662850) with Mycobacterium tuberculosis DNA gyrase, a type II topoisomerase. researchgate.net This study provides a framework for how MD simulations can elucidate the binding modes of MC-DOXHZN (hydrochloride) with its ultimate intracellular target, topoisomerase II. Such simulations can reveal the key amino acid residues involved in the binding, the stability of the drug-target complex, and the conformational changes induced in the enzyme upon drug binding. researchgate.net These insights are critical for understanding the drug's efficacy and for the rational design of derivatives with improved inhibitory activity.

Table 1: Key Parameters in Molecular Dynamics Simulations of Drug-Macromolecule Interactions

ParameterDescriptionRelevance to MC-DOXHZN (hydrochloride)
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms.Determines the accuracy of the simulated molecular motions and interactions.
Solvent Model Explicit or implicit representation of the solvent (typically water) in the simulation.Crucial for accurately modeling the hydrophobic and hydrophilic interactions that drive drug binding.
Simulation Time The duration of the simulation, typically in the nanosecond to microsecond range.Longer simulation times allow for the observation of larger conformational changes and more reliable sampling of the system's dynamics.
Binding Free Energy A measure of the affinity between the drug and its target.Can be calculated from MD simulations to predict the potency of MC-DOXHZN (hydrochloride) and its analogs.

Quantum Mechanics Calculations for Understanding Hydrazone Bond Reactivity and Acid-Sensitive Cleavage

The therapeutic efficacy of MC-DOXHZN (hydrochloride) as a prodrug is critically dependent on the acid-sensitive cleavage of its hydrazone bond, which liberates the active cytotoxic agent, doxorubicin, in the acidic microenvironment of tumors. nih.govnih.gov Quantum mechanics (QM) calculations are powerful computational tools for studying chemical reactions at the electronic level, providing detailed insights into bond stability, reaction mechanisms, and activation energies.

Table 2: Parameters from Quantum Mechanics Calculations for Hydrazone Bond Cleavage

ParameterDescriptionSignificance for MC-DOXHZN (hydrochloride)
Proton Affinity The negative of the enthalpy change for the gas-phase reaction of a proton with a molecule.A higher proton affinity for the hydrazone nitrogen indicates a greater propensity for protonation, the initial step in acid-catalyzed hydrolysis.
Activation Energy (Ea) The minimum energy required for the hydrolysis reaction to occur.A lower activation energy at acidic pH compared to physiological pH would confirm the desired acid-sensitive cleavage.
Reaction Enthalpy (ΔH) The net change in heat content during the hydrolysis reaction.Indicates whether the cleavage of the hydrazone bond and release of doxorubicin is an energetically favorable process.

Understanding the electronic factors that govern the stability and reactivity of the hydrazone bond is essential for the design of next-generation prodrugs with fine-tuned release kinetics.

In Silico Prediction of Prodrug Activation Kinetics and Metabolite Formation

The development of predictive in silico models for the pharmacokinetics of prodrugs is a major goal in computational drug design. For MC-DOXHZN (hydrochloride), such models would aim to predict the rate of its binding to albumin, its distribution in the body, the kinetics of hydrazone bond cleavage in the tumor microenvironment, and the subsequent formation of doxorubicin and other potential metabolites.

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual patient. acs.org A PBPK model for MC-DOXHZN (hydrochloride) would incorporate its physicochemical properties, its binding affinity for albumin, and the pH-dependent rate of hydrazone hydrolysis. Such a model could be used to predict the concentration-time profiles of both the prodrug and the released doxorubicin in various tissues, including the tumor and organs susceptible to toxicity, such as the heart. acs.orgresearchgate.net

These in silico models can be invaluable for optimizing the design of prodrugs to achieve the desired therapeutic window, balancing efficacy at the tumor site with minimal systemic exposure to the toxic payload.

Computational Approaches for Rational Design and Optimization of MC-DOXHZN (hydrochloride)-Based ADCs

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. nih.gov MC-DOXHZN (hydrochloride) is a payload that can be used in the development of ADCs. acs.orgacs.org Computational modeling plays a crucial role in the rational design and optimization of ADCs. mdpi.com

The design of an effective ADC involves several key considerations, including the choice of the target antigen, the antibody, the linker, and the payload. Computational approaches can be used to address each of these aspects:

Target Selection: In silico analysis of genomic and proteomic data can help identify tumor-specific antigens that are suitable targets for ADC therapy.

Antibody Engineering: Molecular modeling can be used to humanize antibodies, predict and mitigate immunogenicity, and engineer antibodies with improved binding affinity and stability.

Linker Design: The linker connecting the antibody to the payload is a critical component of an ADC. Computational studies can be used to design linkers with optimal stability in the circulation and efficient cleavage at the target site. For an MC-DOXHZN (hydrochloride)-based ADC, this would involve modeling the stability of the linker and ensuring that it does not interfere with the acid-sensitive cleavage of the hydrazone bond.

Payload Optimization: Computational methods can be used to design analogs of MC-DOXHZN (hydrochloride) with improved potency, reduced off-target toxicity, and better physicochemical properties for conjugation.

Table 3: Computational Tools in the Rational Design of ADCs

Computational ToolApplication in ADC Design
Homology Modeling To build 3D models of antibodies and target antigens when experimental structures are unavailable.
Molecular Docking To predict the binding mode of the antibody to its antigen and the payload to its intracellular target.
Molecular Dynamics Simulations To study the conformational dynamics and stability of the ADC and its components.
Quantitative Structure-Activity Relationship (QSAR) To develop predictive models for the biological activity and toxicity of different payload candidates.

By integrating these computational approaches, it is possible to accelerate the design-build-test cycle of ADC development and to engineer next-generation ADCs based on MC-DOXHZN (hydrochloride) with enhanced therapeutic efficacy and improved safety profiles.

Advanced Analytical Methodologies for Research on Mc Doxhzn Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Studies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the pharmaceutical analysis of MC-DOXHZN (hydrochloride), primarily used to determine purity and conduct stability studies. researchgate.net Its application ensures the identity and quantity of the active substance, separating it from any impurities, degradation products, or precursors from the synthesis process. discoveryscientificsolutions.com

For purity assessment, reversed-phase HPLC (RP-HPLC) is the most common modality. This method separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The inherent structural components of MC-DOXHZN, including the doxorubicin (B1662922) core and the maleimide (B117702) linker, allow for strong retention and good separation from potential impurities. A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with a wide range of polarities. Detection is typically performed using a UV-Vis detector, set at a wavelength where the doxorubicin chromophore exhibits maximum absorbance.

Stability studies are crucial for understanding the degradation pathways of MC-DOXHZN (hydrochloride) under various conditions (e.g., pH, temperature). HPLC is used to monitor the disappearance of the parent compound and the appearance of degradation products over time. A key aspect for this prodrug is monitoring its conversion to the active drug, doxorubicin. A well-developed HPLC method can simultaneously quantify both the intact MC-DOXHZN and the released doxorubicin, providing critical data on the prodrug's stability and release kinetics.

Table 1: Illustrative HPLC Parameters for MC-DOXHZN (hydrochloride) Analysis

Parameter Typical Condition Purpose
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Acetonitrile and water/buffer (with 0.1% TFA or formic acid) Elution of the analyte from the column.
Elution Mode Gradient To ensure separation of the main compound from all potential impurities.
Flow Rate 1.0 mL/min Controls the speed of the mobile phase and analysis time.
Detector UV-Vis at ~480 nm Quantifies the compound based on light absorbance.

| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducibility of retention times. |

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, NMR) for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for the structural confirmation of MC-DOXHZN (hydrochloride) and for studying its interactions with biological molecules.

UV-Visible (UV-Vis) Spectroscopy : This technique is used for both qualitative and quantitative analysis. The anthracycline structure within MC-DOXHZN possesses a distinct chromophore that absorbs light in the visible range, giving it a characteristic red color. The UV-Vis spectrum provides a fingerprint that can help confirm the identity of the compound. For quantitative purposes, the absorbance at a specific wavelength is directly proportional to the concentration, following the Beer-Lambert law.

Fluorescence Spectroscopy : Doxorubicin and its derivatives are intrinsically fluorescent. This property allows for highly sensitive detection and quantification. Fluorescence spectroscopy can be used in interaction studies, for example, to investigate the binding of MC-DOXHZN to proteins like albumin. Changes in the fluorescence intensity or emission wavelength upon binding can provide information about the binding affinity and mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for the complete structural elucidation of organic molecules. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the covalent structure of MC-DOXHZN, including the successful attachment of the linker to the doxorubicin molecule. Advanced 2D NMR techniques (like COSY and HSQC) can further confirm the connectivity between different parts of the molecule.

Table 2: Spectroscopic Properties and Applications for MC-DOXHZN (hydrochloride)

Technique Parameter Observation/Application
UV-Vis λmax ~480-495 nm; used for quantification and identity confirmation.
Fluorescence Excitation/Emission λ ~480 nm / ~590 nm; provides high sensitivity for quantification and binding studies.
¹H NMR Chemical Shifts (δ) Provides a detailed map of all protons, confirming the complete molecular structure.

| ¹³C NMR | Chemical Shifts (δ) | Complements ¹H NMR by showing the position of all carbon atoms in the structure. |

Mass Spectrometry-Based Methods for Prodrug and Metabolite Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and specific technique used to determine the molecular weight and structure of molecules. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying MC-DOXHZN, its active form doxorubicin, and any related metabolites or degradation products. researchgate.net

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the elemental composition of the parent ion with high accuracy, confirming the molecular formula of MC-DOXHZN.

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The parent ion is fragmented, and the resulting pattern of fragment ions serves as a structural fingerprint. This is particularly useful for confirming the identity of metabolites, where the core structure is modified. For MC-DOXHZN, MS/MS can be used to track the cleavage of the hydrazone linker that releases doxorubicin. The technique is essential for distinguishing between the prodrug and the active drug in complex mixtures. nih.gov

Table 3: Mass Spectrometry Parameters for MC-DOXHZN (hydrochloride) Analysis

Parameter Technique/Setting Purpose
Ionization Electrospray Ionization (ESI), Positive Mode Generates charged ions from the analyte for MS analysis.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF), Orbitrap Provides high-resolution and accurate mass measurement for formula determination.
Analysis Mode MS/MS (Tandem MS) Fragments the molecule to confirm its structure and identify metabolites.

| Coupled Technique | Liquid Chromatography (LC) | Separates the prodrug from its metabolites before MS detection. nih.gov |

Bioanalytical Methods for Quantification of MC-DOXHZN (hydrochloride) and its Metabolites in In Vitro Biological Matrices

Bioanalytical methods are developed to accurately measure the concentration of a drug and its metabolites in biological samples, such as plasma, cell lysates, or cell culture media. onlinepharmacytech.inforfppl.co.in For in vitro studies of MC-DOXHZN, robust bioanalytical methods are critical to understanding its stability, protein binding, cellular uptake, and conversion to doxorubicin.

The development of such a method typically involves three main stages: sample preparation, chromatographic separation, and detection. rfppl.co.in

Sample Preparation : This step is crucial to remove interfering substances (e.g., proteins, salts) from the biological matrix. rfppl.co.in Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The goal is to obtain a clean extract containing the analytes of interest with high recovery. rfppl.co.innih.gov

Chromatographic Separation : LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity. researchgate.net A reversed-phase HPLC method is typically used to separate MC-DOXHZN from doxorubicin and other potential metabolites before they enter the mass spectrometer.

Detection : Detection by tandem mass spectrometry allows for the unambiguous and sensitive quantification of each analyte. Specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard, ensuring high selectivity and accuracy.

The method must be validated according to regulatory guidelines to ensure it is reliable and reproducible. nih.gov Key validation parameters include accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), and stability of the analytes in the biological matrix under different storage and handling conditions. nih.gov

Table 4: Key Validation Parameters for a Bioanalytical Method

Parameter Acceptance Criteria (Typical) Description
Linearity Correlation coefficient (r²) ≥ 0.99 The relationship between concentration and instrument response is linear over a defined range.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ) The closeness of measured values to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) The degree of scatter between a series of measurements.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Defines the sensitivity of the method. nih.gov
Recovery Consistent and reproducible The efficiency of the extraction process from the biological matrix. nih.gov

| Stability | Analyte concentration remains within ±15% of the initial value | Assesses the stability of the analyte during sample collection, storage, and processing. |

Future Research Directions and Academic Perspectives

Exploration of Novel Prodrug Strategies for Enhanced Targeting

The current strategy of MC-DOXHZN (hydrochloride) leverages the enhanced permeability and retention (EPR) effect and the acidic tumor microenvironment for passive targeting. Future research will likely focus on developing more sophisticated prodrug strategies to achieve even greater tumor specificity.

One promising avenue is the incorporation of tumor-specific enzyme-cleavable linkers in addition to the existing acid-sensitive linker. This dual-sensitivity approach would create a more stringent activation mechanism, requiring both the acidic tumor environment and the presence of a specific tumor-associated enzyme for drug release. This could significantly reduce off-target activation and associated side effects.

Another area of exploration is the development of prodrugs that are activated by specific hypoxia-inducible factors (HIFs). Given that solid tumors often exhibit hypoxic regions, designing MC-DOXHZN (hydrochloride) derivatives that are selectively activated under low-oxygen conditions could provide another layer of tumor specificity.

Prodrug StrategyActivation TriggerPotential Advantage
Dual-Linker SystemAcidic pH + Tumor-Specific EnzymeIncreased tumor selectivity and reduced off-target toxicity.
Hypoxia-Activated ProdrugLow oxygen levels in the tumor microenvironmentTargeting of hypoxic tumor regions often resistant to conventional therapies.
Actively Targeted ProdrugLigand-Receptor InteractionsDirect delivery to cancer cells overexpressing specific surface receptors.

Development of Next-Generation ADC Platforms with MC-DOXHZN (hydrochloride)

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapies, and MC-DOXHZN (hydrochloride) is a key component for creating doxorubicin-based ADCs. medchemexpress.com Future research in this area will focus on engineering more advanced ADC platforms to improve efficacy, stability, and safety.

A key trend is the development of site-specific conjugation technologies. Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can impact their pharmacokinetic and pharmacodynamic properties. Site-specific conjugation allows for the creation of homogenous ADC populations with a precisely controlled DAR, leading to a more consistent and predictable therapeutic effect.

Furthermore, the choice of the monoclonal antibody (mAb) is critical for the success of an ADC. Future research will involve identifying novel tumor-specific antigens and developing high-affinity mAbs against them. Combining these next-generation mAbs with MC-DOXHZN (hydrochloride) could lead to ADCs with enhanced tumor cell recognition and internalization, thereby maximizing the delivery of the doxorubicin (B1662922) payload.

ADC Platform AdvancementKey FeatureExpected Outcome
Site-Specific ConjugationHomogenous drug-to-antibody ratio (DAR)Improved pharmacokinetics and consistent efficacy.
Novel Antibody TargetsTargeting of newly identified tumor-specific antigensEnhanced tumor selectivity and broader applicability to different cancer types.
Dual-Payload ADCsIncorporation of a second cytotoxic agent with a different mechanism of actionOvercoming drug resistance and achieving synergistic anti-tumor effects.

Deeper Mechanistic Investigations into Prodrug-Target Interactions

A more profound understanding of the molecular interactions between MC-DOXHZN (hydrochloride) and its biological targets is crucial for its rational optimization. Future mechanistic studies will likely employ a combination of advanced analytical and computational techniques.

High-resolution structural biology methods, such as cryo-electron microscopy (cryo-EM), could be used to visualize the binding of MC-DOXHZN (hydrochloride) to albumin and its subsequent release at the tumor site. This could provide valuable insights into the conformational changes that govern drug release and inform the design of next-generation linkers.

Molecular dynamics simulations can complement experimental studies by providing a dynamic view of the prodrug's behavior in different physiological environments. These simulations can help predict the stability of the prodrug in circulation, the kinetics of linker cleavage under acidic conditions, and the interaction of the released doxorubicin with its ultimate target, DNA topoisomerase II. targetmol.com

Integration of Multi-Omics Approaches for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of MC-DOXHZN (hydrochloride), future research will increasingly rely on multi-omics approaches. maastrichtuniversity.nl This involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data to create a comprehensive profile of the cellular response to the drug.

Transcriptomic analysis (RNA-seq) can reveal the changes in gene expression patterns induced by MC-DOXHZN (hydrochloride) in cancer cells, providing insights into the pathways that are activated or inhibited. Proteomic studies can identify the proteins that are differentially expressed or post-translationally modified upon drug treatment, which can help in identifying potential biomarkers of drug response or resistance.

Metabolomic profiling can shed light on the metabolic reprogramming that occurs in cancer cells following treatment with MC-DOXHZN (hydrochloride). Understanding these metabolic shifts can open up new avenues for combination therapies that target metabolic vulnerabilities in cancer cells. The integration of these multi-omics datasets will be instrumental in personalizing treatment strategies and identifying patient populations most likely to benefit from MC-DOXHZN (hydrochloride)-based therapies. maastrichtuniversity.nlfrontiersin.org

Omics ApproachBiological InformationPotential Application
GenomicsDNA alterations and mutationsIdentification of genetic markers for drug sensitivity or resistance.
TranscriptomicsGene expression changesUnderstanding the molecular pathways affected by the drug.
ProteomicsProtein expression and modificationsDiscovery of biomarkers for treatment response and toxicity.
MetabolomicsChanges in cellular metabolismIdentifying metabolic vulnerabilities for combination therapies.

Q & A

Basic Research Questions

1. Chemical Identification and Structural Analysis Q: How is MC-DOXHZN hydrochloride structurally characterized, particularly regarding its (E/Z)-isomerism? A: this compound is a prodrug of doxorubicin with a maleimidocaproyl hydrazone linker, existing as (E)- and (Z)-isomers due to hydrazone bond geometry. Structural characterization involves reversed-phase HPLC or LC-MS with UV detection to separate and quantify isomers, as demonstrated in pharmacopeial methods for similar hydrochloride compounds (e.g., Doxepin Hydrochloride isomer analysis via peak response ratios) . Nuclear magnetic resonance (NMR) spectroscopy further confirms linker conjugation and isomer-specific chemical shifts.

2. Mechanism of Action Q: What is the primary mechanism of action of this compound in cancer research? A: As a prodrug of doxorubicin, MC-DOXHZN binds to albumin in systemic circulation and releases doxorubicin in acidic tumor microenvironments via hydrazone linker cleavage. Doxorubicin inhibits DNA topoisomerase II, causing DNA double-strand breaks and apoptosis. The acid sensitivity of the linker ensures targeted activation, reducing off-target toxicity .

3. Standard Analytical Methods for Purity Assessment Q: What methodologies are recommended for assessing purity and stability of this compound? A: Stability-indicating HPLC or UPLC methods are critical, with mobile phases optimized for resolving (E/Z)-isomers and degradation products. Accelerated stability studies under varying pH (4.0–7.4) and temperature (4°C–40°C) conditions, combined with mass spectrometry, validate degradation pathways (e.g., linker hydrolysis or isomer interconversion) .

Advanced Research Questions

4. Albumin-Binding Pharmacokinetics Q: How can researchers evaluate the albumin-binding efficiency and pharmacokinetic profile of this compound? A: Use size-exclusion chromatography (SEC) or surface plasmon resonance (SPR) to quantify binding affinity to human serum albumin (HSA). Pharmacokinetic studies in murine models measure plasma half-life and tumor accumulation via fluorescently labeled MC-DOXHZN or LC-MS quantification of released doxorubicin .

5. In Vivo Efficacy and Tumor Targeting Q: What experimental designs are optimal for assessing tumor targeting and efficacy in vivo? A: Orthotopic or subcutaneous xenograft models with bioluminescent/fluorescent tumor cells enable real-time tracking of drug distribution. Combine with PET imaging using ⁶⁴Cu-labeled albumin to validate enhanced permeability and retention (EPR) effects. Efficacy endpoints include tumor volume regression and comparative histopathology of treated vs. control tissues .

6. Isomer-Specific Bioactivity Q: Do the (E)- and (Z)-isomers of this compound exhibit differential biological activity? A: Purify isomers via preparative HPLC and test in vitro cytotoxicity assays (e.g., MTT or clonogenic survival) across cancer cell lines. (Z)-isomers typically show higher stability in physiological pH, while (E)-isomers may release doxorubicin more rapidly under acidic conditions. Synchrotron radiation-based circular dichroism (SR-CD) can correlate isomer conformation with activity .

7. Linker Optimization in Antibody-Drug Conjugates (ADCs) Q: How can the maleimidocaproyl hydrazone linker be optimized for ADC applications? A: Conduct structure-activity relationship (SAR) studies by modifying linker length or substituting maleimide with alternative thiol-reactive groups (e.g., bromoacetyl). Assess linker stability in plasma vs. lysosomal pH (4.5–5.5) using LC-MS. In vivo efficacy screens in PDX (patient-derived xenograft) models validate tumor-specific payload release .

8. Combinatorial Therapy Synergy Q: What strategies identify synergistic combinations of MC-DOXHZN with other therapies? A: High-throughput combinatorial screens (e.g., matrixed drug dilution in 3D spheroid models) paired with Chou-Talalay synergy scoring. Prioritize agents targeting DNA repair pathways (e.g., PARP inhibitors) or immune checkpoint blockers to enhance doxorubicin-induced immunogenic cell death .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.